4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile
Description
Properties
IUPAC Name |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-19-3-1-2-4-20(19)24-11-9-23(10-12-24)14-17(25)15-26-18-7-5-16(13-22)6-8-18/h1-8,17,25H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTOUAJBYNFTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C#N)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile typically involves the reaction of 4-(2-fluorophenyl)piperazine with 4-cyanophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-cyanophenol attacks the piperazine ring, forming the desired product. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-{3-[4-(2-Fluorophenyl)piperazino]-2-oxopropoxy}benzenecarbonitrile.
Reduction: Formation of 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Cardiovascular Research
One of the primary applications of this compound is in cardiovascular research. A study synthesized derivatives of this compound to evaluate their β-antiadrenergic and vasodilative activities . The findings indicated that these compounds could positively influence cardiovascular functions, particularly in conditions like hypertension and ischemic heart disease. In vitro tests demonstrated that these compounds could decrease heart rate and inhibit the positive chronotropic effect of isoprenaline, suggesting potential therapeutic benefits for cardiovascular diseases .
| Compound | Heart Rate Reduction (%) | pA2 Value |
|---|---|---|
| Compound A | 7.6 | 6.28 |
| Compound B | 13.6 | 6.81 |
| Compound C | 10.0 | 6.55 |
Neurological Applications
The compound has also been investigated for its neuropharmacological properties. Its piperazine structure is known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research has indicated that modifications to the piperazine ring can enhance the compound's affinity for these receptors, potentially leading to new treatments for disorders such as depression and anxiety .
Study on Cardiovascular Effects
In a controlled study involving isolated guinea pig atria, various derivatives of the compound were administered at concentrations of mol/l. Results showed a significant reduction in heart rate across multiple compounds tested, establishing a correlation between structural modifications and pharmacological efficacy .
Neuropharmacological Assessment
A separate investigation focused on the interaction of the compound with serotonin receptors demonstrated that certain derivatives exhibited increased binding affinity compared to standard reference compounds. This suggests potential for development as an antidepressant or anxiolytic agent .
Mechanism of Action
The mechanism of action of 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Structural Analogues from BRAF/HDAC Dual Inhibitor Research
Compounds 14f–14j () share the following features with the target molecule:
- Fluorophenyl substituents : Similar use of 2-fluorophenyl or 2,6-difluorophenyl groups in sulfonamide or thiazole-pyrimidine scaffolds.
- Piperazine derivatives : Piperazine rings are integrated into thiazole-pyrimidine cores, though linked via sulfonamide groups rather than a hydroxypropoxy chain.
- Synthetic yields : Ranged from 54% (14h) to 70% (14g), indicating variability in reactivity based on substituent size (e.g., cyclopropyl in 14h reduced yield).
Key Differences :
- Core structure : The target molecule’s benzenecarbonitrile core contrasts with the thiazole-pyrimidine cores of 14f–14j.
- Linker chemistry : The hydroxypropoxy group in the target molecule introduces chirality and polarity absent in 14f–14j, which utilize rigid thiazole-pyrimidine backbones.
Table 1: Structural Comparison with BRAF/HDAC Inhibitors
| Compound | Core Structure | Fluorophenyl Substituent | Linker/Chain | Yield |
|---|---|---|---|---|
| Target Compound | Benzenecarbonitrile | 2-Fluorophenyl | 2-Hydroxypropoxy | N/A |
| 14f | Thiazole-Pyrimidine | 2,6-Difluorophenyl | Heptanamide | 65% |
| 14g | Thiazole-Pyrimidine | 2,6-Difluorophenyl | Heptanamide (isopropyl) | 70% |
Piperazine-Linked Quinolone Derivatives ()
Compounds such as 3 and 5a–m (Molecules, 2013) incorporate piperazine rings into quinolone carboxylic acid scaffolds:
- Piperazine modifications : Substituted with benzyloxycarbonyl (3) or benzenesulfonyl (5a–m) groups.
Key Differences :
- Biological target: Quinolone derivatives target bacterial DNA gyrase, whereas the target molecule’s benzenecarbonitrile core may favor kinase or receptor interactions.
- Solubility: The hydroxypropoxy linker in the target molecule likely enhances aqueous solubility compared to the lipophilic quinolone-carboxylic acid scaffold.
Piperazine-Benzoic Acid Derivatives ()
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid shares a piperazine-benzoate backbone but differs critically:
- Functional groups : The tert-butoxycarbonyl (Boc) protecting group is absent in the target molecule.
Benzimidazole-Carbonitrile Analogs ()
The compound 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile features:
- Carbonitrile group : Embedded in a fused benzimidazole-pyrido system, contrasting with the target’s benzenecarbonitrile core.
- Piperazine linkage : Connected via a propenyl group, offering conformational flexibility but lacking the hydroxypropoxy linker’s polarity.
Structure-Activity Relationship (SAR) Insights
- Fluorine position: The 2-fluorophenyl group in the target compound may enhance binding affinity compared to non-fluorinated analogs, as seen in 14f–14j’s use of difluorophenyl groups .
- Piperazine substitutions : Bulkier groups (e.g., tert-butyl in 14b) may hinder solubility, whereas the target’s 2-fluorophenyl balance lipophilicity and reactivity .
Biological Activity
The compound 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and metabolic disorders. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 345.39 g/mol
This compound features a piperazine moiety, which is often associated with various pharmacological activities, including effects on the central nervous system and cardiovascular system.
Cardiovascular Effects
Research indicates that compounds related to 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile exhibit significant cardiovascular effects. A study involving related aryloxyaminopropanol derivatives demonstrated their ability to decrease heart rate and inhibit the positive chronotropic effect of isoprenaline in guinea pig atria. The compounds showed a concentration-dependent response, with effective concentrations around mol/L .
Metabolic Effects
The compound has also been investigated for its impact on metabolic disorders, particularly in relation to Type 2 diabetes. It was found that similar compounds could enhance insulin sensitivity and improve glucose metabolism. This suggests potential applications in managing metabolic syndromes .
The proposed mechanism of action for 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile involves modulation of adrenergic receptors, which play a critical role in cardiovascular regulation. The compound's ability to act as a beta-adrenergic antagonist may contribute to its observed effects on heart rate and blood pressure regulation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cardiovascular | Decreased heart rate; inhibition of isoprenaline effect | |
| Metabolic | Enhanced insulin sensitivity | |
| Mechanism | Beta-adrenergic antagonism |
Table 2: Related Compounds and Their Activities
| Compound Name | Activity Type | IC50/Effect |
|---|---|---|
| Aryloxyaminopropanol Derivatives | Cardiovascular | Effective at mol/L |
| Piperazine Derivatives | Metabolic | Improved glucose metabolism |
Case Study 1: Cardiovascular Impact
In a controlled study, the administration of a structurally similar compound resulted in a statistically significant reduction in systolic blood pressure among hypertensive subjects. The study highlighted the potential for these compounds to serve as therapeutic agents for managing hypertension.
Case Study 2: Diabetes Management
Another study explored the effects of similar compounds on diabetic rats. Results indicated a marked improvement in glucose tolerance tests after treatment, suggesting enhanced insulin signaling pathways.
Q & A
Basic: What are the optimized synthetic routes for 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution to introduce the piperazine moiety, followed by hydroxylation and coupling with the benzenecarbonitrile group. Key steps include:
- Nucleophilic substitution : Reacting 4-(2-fluorophenyl)piperazine with epichlorohydrin under basic conditions to form the hydroxypropoxy intermediate .
- Coupling : Using Mitsunobu or Williamson ether synthesis to attach the benzenecarbonitrile moiety.
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating high-purity product, especially due to the compound’s polar hydroxypropoxy group .
Yield Optimization : Adjust reaction stoichiometry (1.2–1.5 equivalents of epichlorohydrin), use anhydrous solvents, and maintain temperatures below 60°C to minimize side reactions .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the 2-fluorophenyl group (δ ~7.1–7.4 ppm for aromatic protons) and hydroxypropoxy chain (δ ~3.5–4.5 ppm for oxy-methylene protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 427.18) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the stereochemistry of the hydroxypropoxy group .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities .
Advanced: How can researchers identify and validate the primary biological targets of this compound in neurological studies?
- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding affinity for serotonin (5-HT) or dopamine (D) receptors, leveraging the piperazine moiety’s known affinity for these targets .
- In Vitro Binding Assays : Perform competitive radioligand displacement assays (e.g., H-ketanserin for 5-HT receptors) with HEK293 cells expressing recombinant receptors .
- Functional Assays : Measure cAMP modulation via BRET biosensors to confirm receptor activation/inhibition .
Advanced: How should conflicting data regarding this compound’s pharmacokinetic properties (e.g., metabolic stability) be resolved?
- Comparative Metabolism Studies : Use human liver microsomes (HLMs) and cytochrome P450 isoforms (CYP3A4/2D6) to assess phase I metabolism. Compare results across species (e.g., rat vs. human microsomes) .
- Stable Isotope Labeling : Track metabolic pathways via C-labeled hydroxypropoxy groups in LC-MS/MS analyses .
- In Silico Predictions : Apply tools like ADMET Predictor™ to cross-validate experimental half-life and clearance data .
Advanced: What experimental strategies are recommended for evaluating the environmental impact and ecotoxicity of this compound?
- Fate Analysis : Use OECD 308 guidelines to study hydrolysis, photolysis, and biodegradation in water-sediment systems .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201), focusing on LC and NOEC values .
- Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask methods; values >3.0 indicate high bioaccumulation risk .
Advanced: What methodologies are critical for assessing enantiomeric purity, given the chiral hydroxypropoxy center?
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (80:20) mobile phase to resolve enantiomers .
- Circular Dichroism (CD) : Correlate elution order with CD spectra to assign absolute configuration .
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to minimize racemization during hydroxypropoxy formation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic efficacy?
- Analog Synthesis : Modify the fluorophenyl group (e.g., 3-Cl or 4-OCH substituents) and compare binding affinities .
- Pharmacophore Mapping : Identify critical moieties (e.g., piperazine ring, hydroxypropoxy chain) via 3D-QSAR using CoMFA/CoMSIA .
- In Vivo Efficacy : Test analogs in rodent models of anxiety/depression (e.g., forced swim test) to correlate SAR with behavioral outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
